molecular formula C13H23FN2O2 B1398022 tert-Butyl 3-(4-fluoro-1-piperidyl)azetidine-1-carboxylate CAS No. 1257293-82-5

tert-Butyl 3-(4-fluoro-1-piperidyl)azetidine-1-carboxylate

Cat. No.: B1398022
CAS No.: 1257293-82-5
M. Wt: 258.33 g/mol
InChI Key: FVZOAHHPGRGQBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(4-fluoro-1-piperidyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C13H23FN2O2 and a molecular weight of 258.33 g/mol It is characterized by the presence of a tert-butyl ester group, a fluorinated piperidine ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4-fluoro-1-piperidyl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4-fluoro-1-piperidyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated piperidine ring and azetidine ring contribute to its binding affinity and selectivity. The compound may act as an inhibitor or modulator of target proteins, affecting their activity and downstream signaling pathways .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-(4-fluoro-1-piperidyl)azetidine-1-carboxylate is unique due to the presence of both a fluorinated piperidine ring and an azetidine ring. This combination imparts distinct physicochemical properties and reactivity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

tert-butyl 3-(4-fluoropiperidin-1-yl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23FN2O2/c1-13(2,3)18-12(17)16-8-11(9-16)15-6-4-10(14)5-7-15/h10-11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZOAHHPGRGQBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2CCC(CC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801134943
Record name 1-Azetidinecarboxylic acid, 3-(4-fluoro-1-piperidinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801134943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257293-82-5
Record name 1-Azetidinecarboxylic acid, 3-(4-fluoro-1-piperidinyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257293-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azetidinecarboxylic acid, 3-(4-fluoro-1-piperidinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801134943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 10 mL round-bottomed flask was charged with a solution of 3-oxoazetidine-1-carboxylic acid tert-butyl ester (1 g, 5.84 mmol), 4-fluoropiperidine hydrochloride (0.97 g, 6.42 mmol) and 4 Å molecular sieves (10 g) in DCE (50 mL). The reaction mixture was stirred for 4 h at room temperature. Sodium triacetoxyborohydride (2.48 g, 11.68 mmol) was added and the reaction mixture was stirred for 18 h at room temperature. The suspension was filtered through Celite and the filtrate was concentrated in vacuo. The residue was purified by flash chromatography (Si—PPC, EtOAc:cyclohexane, gradient 0:100 to 100:0) then (Si—PPC, MeOH: DCM, 0:100 to 5:95) to give 3-(4-Fluoropiperidin-1-yl)azetidine-1-carboxylic acid tert-butyl ester as a colourless oil (0.59 g, 39%). 1H NMR (CDCl3, 400 MHz) δ 4.80-4.58 (m, 1H); 3.97-3.89 (m, 2H); 3.85-3.76 (m, 2H); 3.08 (t, J=6.4 Hz, 1H); 2.50-2.28 (m, 4H); 1.99-1.82 (m, 4H); 1.48-1.38 (m, 9H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.97 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-(4-fluoro-1-piperidyl)azetidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-(4-fluoro-1-piperidyl)azetidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 3-(4-fluoro-1-piperidyl)azetidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 3-(4-fluoro-1-piperidyl)azetidine-1-carboxylate
Reactant of Route 5
tert-Butyl 3-(4-fluoro-1-piperidyl)azetidine-1-carboxylate
Reactant of Route 6
tert-Butyl 3-(4-fluoro-1-piperidyl)azetidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.